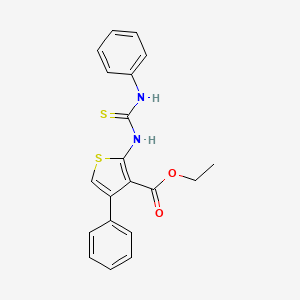

Thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in the synthesis of other biologically active molecules.

Preparation Methods

The synthesis of thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester can be achieved through several synthetic routes. Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, bromine for bromination, and triethylamine as a base . Major products formed from these reactions include various substituted thiophene derivatives, which can exhibit different biological activities.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Thiophene derivatives have demonstrated promising antimicrobial properties. Studies indicate that compounds with thiophene scaffolds exhibit significant activity against a range of bacteria and fungi. For instance, a study highlighted that certain thiophene derivatives showed potent antibacterial effects against Gram-negative bacteria such as Pseudomonas aeruginosa, outperforming standard antibiotics like gentamicin .

Antiviral Properties

Research has identified thiophene derivatives as potential antiviral agents. One study reported that a thiophene-based compound exhibited antiviral activity against the Ebola virus pseudotype, with an effective concentration (EC50) in the micromolar range . The compound's structure allows for modifications that enhance its bioactivity and selectivity.

Cancer Research

Thiophene derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of specific functional groups enhances their efficacy against different cancer types .

Materials Science

Conductive Polymers

Thiophene compounds are integral in the development of conductive polymers used in organic electronics. The unique electronic properties of thiophenes allow for their application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) . The synthesis of polymers incorporating thiophene moieties results in materials with improved electrical conductivity and stability.

Sensors

Thiophene derivatives are employed in the fabrication of chemical sensors due to their ability to interact with various analytes. Their electronic properties can be tuned to enhance sensitivity and selectivity for specific gases or biomolecules, making them suitable for environmental monitoring and medical diagnostics .

Agricultural Applications

Pesticides and Herbicides

The potential use of thiophene derivatives as agrochemicals is an emerging area of research. Some compounds have shown herbicidal activity, effectively controlling weed growth while being less harmful to crops . The development of thiophene-based pesticides could lead to more sustainable agricultural practices by reducing reliance on traditional chemical agents.

Data Summary

Case Studies

-

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial efficacy of various thiophene derivatives against multiple bacterial strains. Results indicated that certain modifications significantly enhanced potency, establishing a structure-activity relationship critical for future drug design. -

Polymer Development

Researchers synthesized a series of conductive polymers incorporating thiophene units, demonstrating enhanced charge transport properties suitable for applications in flexible electronics. -

Herbicidal Activity Assessment

Field trials conducted with thiophene-based herbicides showed effective weed control with minimal impact on crop yields, suggesting potential for commercial agricultural use.

Mechanism of Action

The mechanism of action of thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the inhibition of their activity . This interaction can disrupt essential biological pathways, resulting in the inhibition of cell growth and proliferation. The compound’s ability to form stable complexes with these targets is a key factor in its biological activity.

Comparison with Similar Compounds

Thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester can be compared with other thiophene derivatives, such as 4-phenyl-2-phenylamino-5-(1H-1,3-a,8-triaza-cyclopenta[α]inden-2-yl)-thiophene-3-carboxylic acid ethyl ester and 5-(1H-Imidazo[1,2-b][1,2,4]triazol-5-yl)-4-phenyl-2-phenylamino-thiophene-3-carboxylic acid ethyl ester . These compounds share similar structural features but differ in their biological activities and applications. The unique combination of functional groups in this compound contributes to its distinct pharmacological properties, making it a valuable compound for further research and development.

Biological Activity

Thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester (C20H18N2O2S2) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

Thiophene-3-carboxylic acid derivatives are characterized by a thiophene ring, a carboxylic acid group, and an ethyl ester. The molecular structure can be represented as follows:

- Molecular Formula : C20H18N2O2S2

- Monoisotopic Mass : 382.49 g/mol

The presence of the thiophene ring contributes to its aromatic properties, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the thiophene core followed by functionalization with various amines and carboxylic acids. The methods often utilize reactions such as Gewald reaction and decyclization techniques to achieve the desired derivatives with specific biological activities.

Analgesic Activity

Recent studies have evaluated the analgesic properties of thiophene derivatives using various in vivo models. One notable study investigated the analgesic activity of derivatives synthesized from thiophene-3-carboxylic acid. The results indicated that some compounds exhibited analgesic effects that surpassed those of standard analgesics such as metamizole when tested on outbred white mice using the "hot plate" method .

| Compound | ED50 (mg/kg) | Comparison Drug (Metamizole) | ED50 (mg/kg) |

|---|---|---|---|

| Thiophene Derivative A | 16.60 ± 1.00 | Metamizole | 93 ± 5.00 |

| Thiophene Derivative B | 21.20 ± 1.24 | - | - |

| Thiophene Derivative C | 22.40 ± 1.83 | - | - |

The above table summarizes the effective doses (ED50) for various derivatives compared to metamizole, highlighting their potential as effective analgesics.

Antimicrobial Activity

Another aspect of biological activity includes antimicrobial properties. Research has shown that certain thiophene derivatives possess significant antimicrobial effects against a range of pathogens. These studies utilized standard agar diffusion methods to assess the inhibitory effects on bacterial strains, demonstrating that these compounds could serve as potential leads for new antimicrobial agents .

Case Studies

- Study on Analgesic Effects : In a controlled experiment, researchers synthesized multiple thiophene derivatives and tested them for pain relief efficacy. The study concluded that specific modifications to the thiophene structure could enhance analgesic potency significantly compared to traditional drugs .

- Antimicrobial Evaluation : A series of experiments assessed the antimicrobial activity of synthesized thiophene compounds against Gram-positive and Gram-negative bacteria. Results indicated promising activity, particularly against resistant strains, suggesting potential for development into new therapeutic agents .

Properties

CAS No. |

132605-18-6 |

|---|---|

Molecular Formula |

C20H18N2O2S2 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

ethyl 4-phenyl-2-(phenylcarbamothioylamino)thiophene-3-carboxylate |

InChI |

InChI=1S/C20H18N2O2S2/c1-2-24-19(23)17-16(14-9-5-3-6-10-14)13-26-18(17)22-20(25)21-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,21,22,25) |

InChI Key |

AVEVZUAJDAZECY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.